molecular formula C8H9ClFNO B12458716 2-(4-Fluoro-phenyl)-2-oxo-ethyl-ammonium chloride

2-(4-Fluoro-phenyl)-2-oxo-ethyl-ammonium chloride

Cat. No.: B12458716
M. Wt: 189.61 g/mol
InChI Key: KQROOJFZQSQJMM-UHFFFAOYSA-N
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Description

2-(4-Fluoro-phenyl)-2-oxo-ethyl-ammonium chloride is an organic compound with a unique structure that includes a fluorinated phenyl group, an oxo group, and an ammonium chloride moiety

Preparation Methods

The synthesis of 2-(4-Fluoro-phenyl)-2-oxo-ethyl-ammonium chloride typically involves the reaction of 4-fluorobenzylamine with an appropriate oxo compound under controlled conditions. One common method includes the use of dichloromethane as a solvent and the addition of reagents such as ammonium chloride to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-Fluoro-phenyl)-2-oxo-ethyl-ammonium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Fluoro-phenyl)-2-oxo-ethyl-ammonium chloride has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-Fluoro-phenyl)-2-oxo-ethyl-ammonium chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated phenyl group can enhance binding affinity to specific targets, while the oxo group may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects .

Comparison with Similar Compounds

Similar compounds to 2-(4-Fluoro-phenyl)-2-oxo-ethyl-ammonium chloride include:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl]azanium;chloride

InChI

InChI=1S/C8H8FNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H

InChI Key

KQROOJFZQSQJMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C[NH3+])F.[Cl-]

Origin of Product

United States

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